REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([NH:12][NH:13]C(OC(C)(C)C)=O)=[O:11])[CH:3]=[CH:2]1.Cl>O1CCOCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:10]([NH:12][NH2:13])=[O:11])[CH:3]=[CH:2]1
|
Name
|
1,1-dimethylethyl 2-(1H-indol-7-ylcarbonyl)hydrazinecarboxylate
|
Quantity
|
0.202 g
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC(=C12)C(=O)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.834 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature and under argon for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was thus added
|
Type
|
STIRRING
|
Details
|
the solution was further stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining solid was then azeotroped with ether (2×10 mL)
|
Type
|
WASH
|
Details
|
washed with methanol (2×20 mL)
|
Type
|
WASH
|
Details
|
before being eluted with 2M NH3/MeOH
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the remaining solid was dried in a vac-oven
|
Type
|
CUSTOM
|
Details
|
to yield the product in 0.113 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |